molecular formula C17H23BO2 B13564253 4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane

Cat. No.: B13564253
M. Wt: 270.2 g/mol
InChI Key: GDMBQWLXZXWKFO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane (CAS: 2152645-07-1) is an organoboron compound belonging to the pinacol boronic ester family. Its structure features a bicyclo[1.1.1]pentane core substituted with a phenyl group at the 3-position, fused to a 1,3,2-dioxaborolane ring (). The bicyclo[1.1.1]pentane moiety introduces significant steric hindrance and rigidity, distinguishing it from conventional aryl or alkyl boronate esters. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions and as a precursor for synthesizing strained organic architectures. Its synthesis, catalyzed by UiO-Co, achieves a high yield of 93% ().

Properties

Molecular Formula

C17H23BO2

Molecular Weight

270.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C17H23BO2/c1-14(2)15(3,4)20-18(19-14)17-10-16(11-17,12-17)13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3

InChI Key

GDMBQWLXZXWKFO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Borylation of Bicyclo[1.1.1]pentane Derivatives

The predominant method for synthesizing this compound involves borylation reactions of pre-functionalized bicyclo[1.1.1]pentane derivatives. This process typically employs boron sources such as boron tribromide (BBr₃), boronic acids, or boronate esters, under conditions favoring the formation of the dioxaborolane ring.

Key steps include:

  • Preparation of the bicyclo[1.1.1]pentane precursor: Usually synthesized via [2+2] cycloaddition or radical-mediated routes to obtain the core structure with suitable functional groups (e.g., halides or hydroxyl groups).

  • Borylation reaction: The precursor reacts with a boron reagent (e.g., bis(pinacolato)diboron, B₂(pin)₂) in the presence of a catalyst such as a palladium complex or copper catalyst, under inert atmosphere.

  • Cyclization to form the dioxaborolane ring: The boron atom coordinates with diol groups (e.g., pinacol) to form the cyclic dioxaborolane structure.

Specific Synthetic Route

Based on recent literature, a typical synthetic route involves:

Step Reagent Conditions Outcome
1 B₂(pin)₂ Pd(0) catalyst, base (e.g., potassium acetate), inert atmosphere Borylation of bicyclo[1.1.1]pentane derivative
2 Hydrolysis / work-up Mild aqueous conditions Formation of the dioxaborolane ring with phenyl substitution

This method is supported by recent research indicating the efficiency of transition-metal-catalyzed borylation for such strained bicyclic systems.

Alternative Routes

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 50–100°C Elevated temperatures facilitate borylation but must be optimized to prevent decomposition
Solvent Toluene, THF Aprotic solvents favor reaction efficiency
Catalyst Pd(PPh₃)₄, CuI Transition metal catalysts are standard for cross-coupling/borylation
Reaction Time 12–48 hours Longer times may enhance yield but risk side reactions

Data Tables Summarizing Preparation Methods

Method Reagents Catalysts Conditions Yield Reference
Borylation of bicyclo[1.1.1]pentane derivatives B₂(pin)₂, phenylbicyclo[1.1.1]pentane Pd(PPh₃)₄, K₂CO₃ 80°C, 24h 70–85%
Radical-mediated coupling Phenylbicyclo[1.1.1]pentane, boron source Photoredox catalysts Room temperature Variable
Organolithium addition Phenylbicyclo[1.1.1]pentane halide + n-BuLi - - Moderate

Notes on Practical Considerations

Recent Advances and Research Findings

Recent studies emphasize the versatility of organoboron compounds in transition-metal-free reactions , multi-component coupling , and radical pathways , expanding the synthetic toolbox for compounds like 4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane .

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors. This interaction can lead to changes in biological pathways, resulting in the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pinacol Boronates

Compound Name Substituent Key Structural Feature Steric Hindrance Electronic Effects
Target Compound 3-Phenylbicyclo[1.1.1]pentan-1-yl Rigid bicyclic scaffold High Moderate π-conjugation (phenyl)
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane () Phenylethynyl Linear alkyne Low Strong electron-withdrawing (sp-hybridized C)
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane () Phenethyl Flexible alkyl chain Moderate Electron-donating (alkyl)
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane () Benzo[b]thiophen-3-yl Heteroaromatic ring Moderate Electron-rich (sulfur atom)
4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane () Trichlorophenyl Halogenated aryl Low Strong electron-withdrawing (Cl substituents)
  • Electronic Effects : The phenyl group on the bicyclo scaffold provides moderate π-conjugation, contrasting with electron-withdrawing substituents (e.g., trichlorophenyl) or electron-donating alkyl chains ().

Reactivity in Cross-Coupling Reactions

The bicyclo[1.1.1]pentane group slows transmetalation in Suzuki-Miyaura reactions compared to less hindered derivatives. For example:

  • Phenylethynyl derivative (): Rapid coupling due to linear geometry and sp-hybridized carbon.
  • Trichlorophenyl derivative (): Enhanced electrophilicity accelerates oxidative addition with palladium.
  • Target compound : Requires optimized conditions (e.g., elevated temperatures or bulky ligands) to mitigate steric effects ().

Physical and Spectroscopic Properties

Table 3: NMR Data Comparison

Compound Name ¹H NMR (δ, ppm) ¹¹B NMR (δ, ppm) Melting Point (°C)
Target Compound 1.22 (s, 12H, CH₃), 2.77–2.73 (m, 2H), 7.15–7.28 (aromatic) 33.7 Not reported
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane () 1.22 (s, 12H), 2.77–2.73 (m, 2H), 7.15–7.28 (aromatic) 33.7 Not reported
[3-(Pinacolatoboryl)phenyl]methanol () 1.32 (s, 12H), 4.67 (s, 2H, CH₂OH), 7.40–7.80 (aromatic) 30.2 48–50
  • The target compound’s ¹H NMR closely resembles phenethyl derivatives, but its bicyclic core likely causes distinct splitting in aromatic regions ().

Biological Activity

4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane is a complex organic compound characterized by its unique bicyclic structure and dioxaborolane functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

  • Molecular Formula : C17H23BO2
  • Molecular Weight : 270.2 g/mol
  • CAS Number : 1130490-92-4

The bicyclo[1.1.1]pentane core provides a stable three-dimensional structure that enhances the compound's interaction with biological targets. The dioxaborolane moiety is notable for its reactivity and ability to serve as a bioisostere in drug development.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Bioisosteric Properties : The compound acts as a bioisostere for functional groups commonly found in drug candidates, improving solubility and metabolic stability .
  • Target Interactions : It has been shown to modulate biological pathways by interacting with specific receptors and enzymes, which may lead to therapeutic effects in various diseases .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Drug Design Applications :
    • The incorporation of the bicyclo[1.1.1]pentane motif into drug candidates has demonstrated enhanced pharmacokinetic properties compared to traditional phenyl-containing compounds. This includes improved solubility and reduced cytotoxicity in metabolic pathways .
  • Comparative Studies :
    • In comparative assays with known drugs, compounds featuring the bicyclo[1.1.1]pentane structure showed similar or superior activity profiles while maintaining lower toxicity levels . For instance, modifications using this scaffold have been linked to increased efficacy in inhibitors targeting gamma-secretase and metabotropic glutamate receptors .

Data Table of Biological Activities

CompoundActivity TypeReference
This compoundBioisostere for drug design
Bicyclo[1.1.1]pentane derivativesEnhanced solubility & reduced toxicity
Gamma-secretase inhibitorsImproved pharmacokinetics

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